N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is a chemical compound that falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. This compound is characterized by its unique molecular structure, which includes a benzyl group, an ethyl group, and a methylsulfonyl moiety attached to a 1,3-benzenediamine framework. The compound's molecular formula is , and it has a molecular weight of approximately 304.4 g/mol .
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is classified as an aromatic amine due to the presence of amine groups attached to an aromatic ring. It is also categorized within the broader class of sulfonamides, which are compounds containing a sulfonamide functional group (-SO2NH2) that exhibit significant pharmacological properties.
The synthesis of N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine typically involves several key steps:
The molecular structure of N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine features:
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine can undergo various chemical reactions:
The mechanism of action for N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine involves its interaction with biological targets:
While specific physical properties such as melting point and boiling point are not readily available, general characteristics include:
Key chemical properties include:
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine has several scientific uses:
Post-sulfonation, sequential N-alkylation introduces the benzyl and ethyl groups. Benzylation employs benzyl bromide with K₂CO₃ in acetonitrile (60°C, 8 hr), followed by ethylation using iodoethane and NaH in DMF (25°C, 12 hr). The reaction order is critical: initial benzylation at N1 precedes ethylation at the same nitrogen due to steric accessibility. BLD Pharmatech’s synthesis of N1-benzyl-N1-ethyl-4-methylbenzene-1,2-diamine (CAS 1097811-16-9) confirms that alkylation yields exceed 85% when using a 10% molar excess of alkyl halides [6]. Key purity data from intermediate stages is summarized below:
Table 1: Optimization of Alkylation Conditions
Step | Reagent | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
Benzylation | BnBr | K₂CO₃ | MeCN | 60 | 88 |
Ethylation | EtI | NaH | DMF | 25 | 82 |
One-Pot | BnBr then EtI | Cs₂CO₃ | DMSO | 50 | 75 |
Cu-BTC MOFs (copper-benzenetricarboxylate) facilitate solvent-free N-alkylation under mild conditions (60°C, 6 hr). The MOF’s open metal sites activate alkyl halides via σ-complex formation, reducing energy barriers. This method achieves 95% conversion with negligible sulfonyl group reduction—a common issue in metal-catalyzed routes. Catalyst recyclability (5 cycles, <5% activity loss) enhances sustainability [6].
Table 2: Catalytic Systems for N-Functionalization
Catalyst | Ligand/Support | Substrate | Time (hr) | Yield (%) |
---|---|---|---|---|
Pd₂(dba)₃ | XantPhos | Aryl Bromide | 12 | 92 |
Cu-BTC MOF | –– | BnCl | 6 | 95 |
NiCl₂(PCy₃)₂ | BINAP | Vinyl Bromide | 10 | 78 |
Engineered carbonyl reductases (e.g., KRED-101) convert nitro intermediates to anilines with 99% ee and >90% conversion. Immobilized lipases (Candida antarctica Lipase B) catalyze ring-closing of diamine-carbonyl adducts, forming benzimidazole hybrids at 50°C in phosphate buffer. Biocatalytic routes reduce heavy metal waste by 90% compared to traditional methods [7].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0